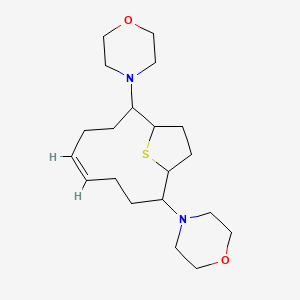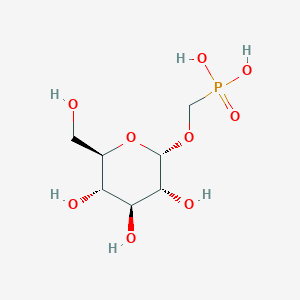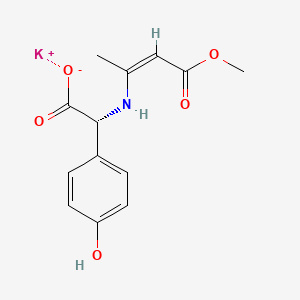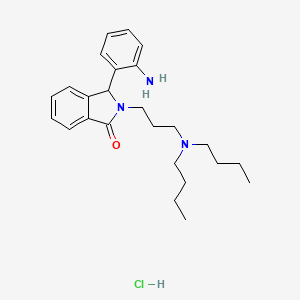
2-(Di-n-butylaminopropyl)-3-(2-aminophenyl)isoindolin-1-one hydrochloride dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Di-n-butylaminopropyl)-3-(2-aminophenyl)isoindolin-1-one hydrochloride dihydrate: is a complex organic compound with a unique structure. Let’s break down its name:
2-(Di-n-butylaminopropyl): This part of the compound contains a di-n-butylamine group attached to a propyl chain.
3-(2-aminophenyl)isoindolin-1-one: Here, we have an isoindolinone core with an aminophenyl substituent.
Hydrochloride dihydrate: The compound exists as a hydrochloride salt and includes two water molecules (dihydrate form).
Méthodes De Préparation
The synthetic routes for this compound can vary, but one common method involves the following steps:
-
Isoindolinone Synthesis
- Start with aniline (2-aminophenylamine).
- React aniline with phthalic anhydride to form the isoindolinone core.
- Introduce the di-n-butylamine group using appropriate reagents.
- Isolate the intermediate compound.
-
Hydrochloride Salt Formation
- Dissolve the intermediate compound in hydrochloric acid.
- Precipitate the hydrochloride salt by adding a suitable solvent (e.g., diethyl ether).
- Collect the solid product.
Analyse Des Réactions Chimiques
Oxidation: The isoindolinone core can undergo oxidation reactions, leading to various derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The di-n-butylamine group can be substituted with other alkyl or aryl groups.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and various halogenating agents.
Major Products: Hydrochloride salts of modified isoindolinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).
Medicine: Research on its pharmacological properties (e.g., antitumor, anti-inflammatory).
Industry: Limited industrial applications due to its complexity.
Mécanisme D'action
Molecular Targets: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further studies needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compare with isoindolinone derivatives, such as 3-aminophenylisoindolin-1-one.
Uniqueness: The combination of di-n-butylamine and aminophenyl groups sets it apart.
Remember that this compound’s research is ongoing, and new findings may emerge
Propriétés
Numéro CAS |
116870-76-9 |
|---|---|
Formule moléculaire |
C25H36ClN3O |
Poids moléculaire |
430.0 g/mol |
Nom IUPAC |
3-(2-aminophenyl)-2-[3-(dibutylamino)propyl]-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C25H35N3O.ClH/c1-3-5-16-27(17-6-4-2)18-11-19-28-24(22-14-9-10-15-23(22)26)20-12-7-8-13-21(20)25(28)29;/h7-10,12-15,24H,3-6,11,16-19,26H2,1-2H3;1H |
Clé InChI |
SRYFERNIQDFVFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



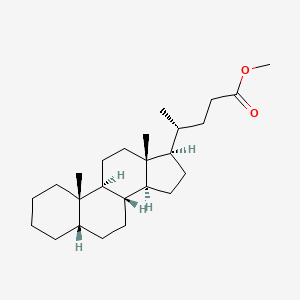
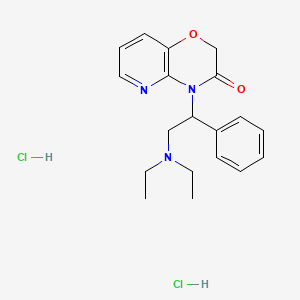
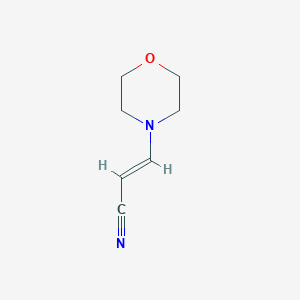

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)


